4-Nitrodiphenyl-D9
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Overview
Description
4-Nitrodiphenyl-D9 is an isotopically labeled compound with the molecular formula C12D9NO2 and a molecular weight of 208.26 g/mol . This compound is a derivative of 4-nitrodiphenyl, where the hydrogen atoms are replaced with deuterium, making it useful in various research applications due to its unique isotopic properties .
Preparation Methods
The synthesis of 4-Nitrodiphenyl-D9 involves several steps. One common method includes the nitration of biphenyl with nitric acid in the presence of sulfuric acid to introduce the nitro group at the para position. The reaction conditions typically involve maintaining a temperature of around 50-60°C to ensure the selective nitration of biphenyl . Industrial production methods may involve the use of catalysts such as copper iodide (CuI) to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
4-Nitrodiphenyl-D9 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction typically yields 4-aminodiphenyl-D9, while substitution reactions can produce various substituted diphenyl derivatives .
Scientific Research Applications
4-Nitrodiphenyl-D9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of diphenyl derivatives in biological systems.
Medicine: It serves as a reference compound in pharmacokinetic studies to understand the distribution and metabolism of related drugs.
Mechanism of Action
The mechanism of action of 4-Nitrodiphenyl-D9 involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of adducts with proteins and nucleic acids, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
4-Nitrodiphenyl-D9 can be compared with other similar compounds such as:
4-Nitrobiphenyl: Similar in structure but without isotopic labeling, making it less useful in tracer studies.
4-Aminodiphenyl-D9: The reduced form of this compound, used in different types of chemical and biological studies.
4-Nitrodiphenyl Ether: Contains an ether linkage, which alters its chemical properties and reactivity compared to this compound.
The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(2,3,5,6-tetradeuterio-4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
BAJQRLZAPXASRD-LOIXRAQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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